molecular formula C17H13F3N2O B12746576 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline CAS No. 121306-82-9

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline

Cat. No.: B12746576
CAS No.: 121306-82-9
M. Wt: 318.29 g/mol
InChI Key: JWIZGXVVNJXZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyrazoline ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature, leading to the formation of the desired pyrazoline compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and oxidizing or reducing agents as mentioned above. The major products formed depend on the type of reaction and the specific conditions employed .

Scientific Research Applications

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

121306-82-9

Molecular Formula

C17H13F3N2O

Molecular Weight

318.29 g/mol

IUPAC Name

(3-phenyl-3,4-dihydropyrazol-2-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)14-8-6-13(7-9-14)16(23)22-15(10-11-21-22)12-4-2-1-3-5-12/h1-9,11,15H,10H2

InChI Key

JWIZGXVVNJXZNM-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.